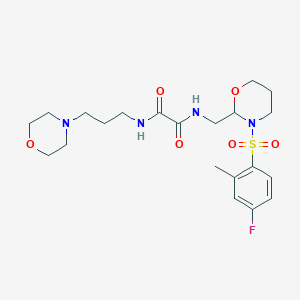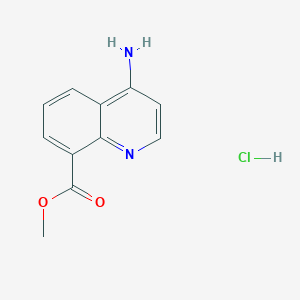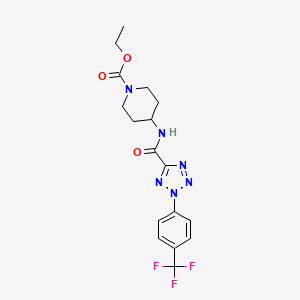![molecular formula C17H17BrN2O4S B2896078 4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926032-08-8](/img/structure/B2896078.png)
4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a bromine atom attached to the benzene ring, and a tetrahydrobenzo[f][1,4]oxazepin ring which is a type of cycloalkane .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrobenzo[f][1,4]oxazepin ring, the introduction of the ethyl and oxo groups, and the attachment of the benzenesulfonamide group. The bromine could be introduced through a free radical bromination .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzenesulfonamide group could potentially undergo substitution reactions, while the bromine atom could be replaced through a nucleophilic substitution reaction .Scientific Research Applications
Photodynamic Therapy Applications
Research has indicated that benzenesulfonamide derivatives, particularly those integrated into zinc phthalocyanine complexes, show promise in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Sulfonamide derivatives have been explored for their antimicrobial properties. A study synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, evaluating them as antimicrobial and antiproliferative agents. These compounds showed significant activity, suggesting their potential in developing new antimicrobial agents (El-Gilil, 2019).
Carbonic Anhydrase Inhibitors
Unprotected primary sulfonamide groups in certain compounds have facilitated the formation of [1,4]oxazepine-based carbonic anhydrase inhibitors. This functionality enables the construction of the [1,4]oxazepine ring and acts as a prosthetic zinc-binding group, inhibiting therapeutically relevant human carbonic anhydrases (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Supramolecular Architectures
The study of N-(4-bromobenzoyl)-substituted benzenesulfonamides has provided insights into supramolecular architectures through detailed analysis of molecular packing, evaluated using Hirshfeld surfaces and fingerprint plots. These architectures, formed through diverse intermolecular interactions, show the impact of substituents on sulfonamide rings on the formation of distinctive self-assemblies (Naveen, Sudha, Suresha, Lokanath, & Suchetan, 2017).
properties
IUPAC Name |
4-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-2-20-9-10-24-16-8-5-13(11-15(16)17(20)21)19-25(22,23)14-6-3-12(18)4-7-14/h3-8,11,19H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLNTRPBSYRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2895997.png)





![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid](/img/structure/B2896007.png)
![1-[3-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2896008.png)
![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2896010.png)

![Methyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2896016.png)
![1,8-Diazaspiro[5.5]undecan-7-one](/img/structure/B2896018.png)